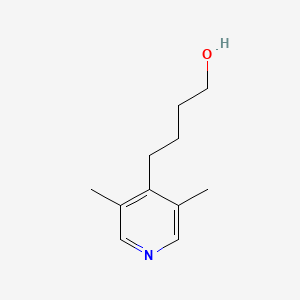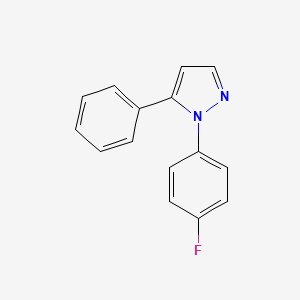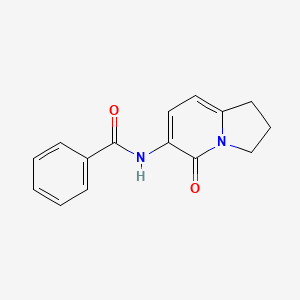
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with benzyloxy, bromo, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl alcohol derivative reacts with the pyrimidine core.
Bromination: The bromine atom is introduced through electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidinyl Substitution: The pyrrolidinyl group is typically introduced through nucleophilic substitution, where pyrrolidine reacts with the brominated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the benzyloxy group to form aldehydes, acids, or alcohols.
Applications De Recherche Scientifique
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the benzyloxy and pyrrolidinyl groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-5-chloro-2-(pyrrolidin-1-YL)pyrimidine: Similar structure with a chlorine atom instead of bromine.
4-(Benzyloxy)-5-fluoro-2-(pyrrolidin-1-YL)pyrimidine: Similar structure with a fluorine atom instead of bromine.
4-(Benzyloxy)-5-iodo-2-(pyrrolidin-1-YL)pyrimidine: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, potentially leading to different biological effects compared to its chloro, fluoro, or iodo analogs.
Propriétés
IUPAC Name |
5-bromo-4-phenylmethoxy-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-10-17-15(19-8-4-5-9-19)18-14(13)20-11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDALDYEJGXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654772 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-21-6 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(1-methyl-1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B1498843.png)



![3-Phenyl-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1498853.png)
![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)
